N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide
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Description
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide is a useful research compound. Its molecular formula is C17H21BrFNO2 and its molecular weight is 370.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound; 95% is 369.07397 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemical Pharmacology of Psychoactive Substances
Research has demonstrated that various psychoactive substituted N-benzylphenethylamines, which include derivatives similar to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, act as high potency agonists at 5-HT2A receptors. These compounds, studied for their potential hallucinogenic activity, showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors. Their biochemical pharmacology suggests potential for hallucinogenic activity with limited psychostimulant effects (Eshleman et al., 2018).
Metabolism of NBOMe and NBOH Compounds
Studies on the metabolism of NBOMe and NBOH compounds, which are structurally similar to this compound, identified cytochrome P450 enzymes (CYP3A4 and CYP2D6) as major enzymes involved. These findings are crucial for understanding drug-drug interactions and potential toxicities associated with these compounds (Nielsen et al., 2017).
In Vitro Metabolism and Analytical Characterization
In vitro studies on similar psychoactive substances revealed extensive metabolism into various metabolites via processes like hydroxylation, O-demethylation, and N-debenzylation. These findings aid in understanding the elimination properties of such compounds and developing methods for abuse screening (Kim et al., 2019); (Zuba et al., 2013).
Potential Cardiotoxicity
Investigations into the cardiotoxic effects of NBOMe compounds, structurally related to this compound, revealed their potential in inducing adverse cardiac effects. This includes the prolongation of QT intervals and inhibition of potassium channels, underscoring the risks associated with these substances (Yoon et al., 2019).
Discriminative Stimulus Effects and Abuse Potential
Research on the discriminative stimulus effects of various NBOMe compounds in rodents indicated their potential to induce hallucinogenic properties similar to classic hallucinogens. This highlights their potential for recreational use and abuse (Gatch et al., 2017).
Chemical and Pharmacological Analyses
Analytical and pharmacological studies on NBOMe derivatives provided insights into their chemical properties and interaction with serotonin receptors. These findings are essential for understanding their pharmacological profile and potential for causing severe intoxications (Poklis et al., 2015); (Yoshida et al., 2015).
Legal and Regulatory Perspectives
The placement of certain synthetic phenethylamines, closely related to this compound, into Schedule I of the Controlled Substances Act, reflects the regulatory response to the abuse potential and public safety concerns associated with these substances (Federal register, 2016).
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-16-7-6-14(17(11-16)21-2)12-19-9-8-13-4-3-5-15(18)10-13;/h3-7,10-11,19H,8-9,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPLQGRYRJSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC(=CC=C2)F)OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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